Product packaging for Palmitic acid-d4(Cat. No.:)

Palmitic acid-d4

Cat. No.: B3044209
M. Wt: 260.45 g/mol
InChI Key: IPCSVZSSVZVIGE-YQUBHJMPSA-N
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Description

Palmitic acid-d4 is a useful research compound. Its molecular formula is C16H32O2 and its molecular weight is 260.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O2 B3044209 Palmitic acid-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,7,8,8-tetradeuteriohexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i9D2,10D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-YQUBHJMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Foundational Role of Stable Isotope Labeled Fatty Acids in Contemporary Biomedical Science

The use of molecules labeled with stable isotopes has become a cornerstone of modern biomedical investigation, enabling researchers to unravel the intricate pathways of metabolism in living systems. bioscientifica.com Unlike radioactive isotopes, stable isotopes are not radioactive and can be safely used in a wide range of studies, including those involving human subjects. bioscientifica.com This has opened new avenues for exploring the dynamics of nutrients and their metabolites within the body.

Stable isotope labeling involves substituting one or more atoms in a molecule with their heavier, non-radioactive counterparts, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D) or carbon-¹² (¹²C) with carbon-¹³ (¹³C). nih.gov Because the chemical properties of the labeled molecule are nearly identical to its natural form, it behaves in the same way in biological processes. nih.gov However, the difference in mass allows scientists to distinguish the labeled "tracer" from the unlabeled "tracee" using highly sensitive analytical instruments like mass spectrometers. nih.gov

This methodology is invaluable for a variety of research applications:

Metabolic Flux Analysis : Researchers can introduce a labeled fatty acid into cells or an organism and track its journey. This allows for the quantification of the rates (fluxes) of metabolic pathways, revealing how fast fatty acids are synthesized, broken down for energy, or converted into other important molecules.

Elucidating Disease Mechanisms : By comparing how labeled fatty acids are metabolized in healthy versus diseased states, scientists can identify metabolic alterations associated with conditions like cardiovascular disease, cancer, and neurodegenerative disorders.

Drug Development : These tracers are used to evaluate how new drugs affect lipid metabolism. This information is crucial for understanding a drug's mechanism of action and for assessing its efficacy and safety.

Nutritional Science : Deuterium-labeled fatty acids have been instrumental in human studies to understand the absorption and metabolic fate of different dietary fats, such as the comparison between fatty acids at different positions on a triglyceride molecule. jst.go.jp

Table 1: Key Research Applications of Stable Isotope-Labeled Fatty Acids
Application AreaDescription of UseKey Insights Gained
Metabolic Pathway TracingAdministering a labeled fatty acid and tracking its conversion into various lipid species using mass spectrometry. Quantification of synthesis and turnover rates of specific lipids, understanding of lipid remodeling.
Disease Biomarker DiscoveryComparing the lipidomic profiles and metabolic fates of labeled fatty acids between healthy and diseased subjects. Identification of altered lipid pathways that can serve as biomarkers for disease progression or therapeutic targets.
PharmacologyAssessing the impact of pharmaceutical compounds on the synthesis, transport, and storage of lipids. Optimization of drug efficacy and evaluation of potential metabolic side effects.
Human NutritionFeeding human subjects triglycerides containing deuterated fatty acids to follow their absorption and incorporation into tissues. jst.go.jpUnderstanding the metabolic equivalence of fatty acids from different dietary sources and positions on the glycerol (B35011) backbone. jst.go.jp

Strategic Importance of Hexadecanoic 7,7,8,8 D4 Acid As a Precision Research Probe

Advanced Chemical Synthesis Approaches for Positional Deuterium Incorporation

The synthesis of fatty acids with deuterium labels at specific, non-exchangeable positions requires multi-step chemical strategies. These methods are designed to introduce deuterium with high efficiency and positional control, moving beyond simple hydrogen-deuterium exchange in deuterated solvents which often lacks specificity.

The targeted synthesis of Hexadecanoic-7,7,8,8-D4 acid and similar analogs hinges on the strategic creation of a key precursor containing a carbon-carbon triple bond (an alkyne) at the desired location for deuteration. nih.gov A common and effective method for introducing the four deuterium atoms is the catalytic deuteration of an alkyne precursor using deuterium gas (D2) in the presence of a homogeneous catalyst. nih.gov

One widely used catalyst for this transformation is Wilkinson's catalyst, (Ph3P)3RhCl. nih.gov This approach allows for the stereospecific addition of two deuterium atoms across each face of the triple bond, resulting in the formation of a saturated C-C bond with four deuterium atoms (-(CD2)2-). The synthetic route typically starts with a shorter-chain building block, such as propargyl alcohol, which is then elaborated through a series of reactions to construct the full carbon skeleton with the alkyne positioned at the C7-C8 location. nih.gov The final step involves the deuteration of this alkyne intermediate. nih.gov

Chemoenzymatic strategies have also been developed, which combine the specificity of enzymatic reactions with the efficiency of chemical synthesis. acs.org For instance, lipases can be used for the kinetic resolution of racemic secondary propargylic alcohols, which are key intermediates in the synthesis of deuterated fatty acids. acs.org This enzymatic step ensures high stereochemical purity of the precursor before the introduction of deuterium. acs.org The presence of the alkyne functionality not only facilitates the subsequent deuteration but also simplifies the determination of the absolute configuration of the resolved intermediates. acs.org

These advanced synthetic routes provide access to high-purity, positionally labeled fatty acids essential for sophisticated analytical studies.

Table 1: Comparison of Synthetic Strategies for Positional Deuteration

Synthetic Method Key Features Typical Precursor Advantages
Catalytic Deuteration Use of a metal catalyst (e.g., Wilkinson's catalyst) and D2 gas. nih.gov Alkyne-containing fatty acid chain. nih.gov High efficiency, stereospecificity, and precise positional control. nih.govacs.org
Chemoenzymatic Synthesis Combines chemical steps with enzyme-catalyzed reactions (e.g., lipase (B570770) resolution). acs.org Racemic propargylic alcohols. acs.org High enantiomeric purity of intermediates, mild reaction conditions for enzymatic steps. acs.orgnih.gov

| Metal-Catalyzed H/D Exchange | Direct replacement of specific C-H bonds with C-D bonds using metal catalysts and a deuterium source (e.g., D2O). researchgate.netmdpi.com | Varies; can be applied to terminal alkynes or other activated C-H bonds. researchgate.netosti.gov | Can be used for late-stage deuteration, avoiding lengthy de novo synthesis. osti.gov |

Comprehensive Analytical Verification for Isotopic Fidelity and Purity

Following synthesis, the resulting Hexadecanoic-7,7,8,8-D4 acid must undergo rigorous analytical characterization to confirm its chemical structure, isotopic enrichment, and the precise location of the deuterium labels. This verification is critical to ensure the reliability of data generated from its use as a tracer or probe.

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a powerful, non-destructive technique for the site-specific analysis of deuterated molecules. nih.govnih.gov Unlike proton (¹H) NMR, which would show the disappearance of signals at the deuterated positions, ²H NMR directly detects the deuterium nuclei. This provides unambiguous confirmation of the label's location within the molecule. acs.org The chemical shift of the deuterium signal in the ²H NMR spectrum corresponds to the chemical environment of the labeled position, confirming that deuteration occurred at the intended C7 and C8 carbons.

Furthermore, ²H NMR is highly sensitive to the local molecular environment and dynamics. acs.org In studies involving lipid bilayers, for example, the quadrupolar splitting observed in the ²H NMR spectra of deuterated fatty acids provides detailed information about the orientation and mobility of the C-D bonds. acs.org This allows researchers to probe the order and dynamics of different segments along the fatty acid chain within a membrane, offering insights into membrane fluidity and molecular organization. acs.org Quantitative ²H NMR can also be employed to determine the site-specific distribution of deuterium, even at natural abundance, highlighting its precision for isotopic analysis. nih.govnih.gov

Table 2: Key Parameters from ²H NMR Analysis of Deuterated Fatty Acids

Parameter Information Provided Significance
Chemical Shift Confirms the electronic environment and thus the location of the deuterium atoms. Verifies that deuteration occurred at the target C7 and C8 positions. acs.org
Signal Integration Quantifies the number of deuterium atoms at each labeled site. Determines the isotopic purity and stoichiometry of deuteration. nih.gov

| Quadrupolar Splitting (in anisotropic media) | Measures the degree of orientational order of the C-D bond vector. acs.org | Provides insights into the molecular dynamics and conformational state of the fatty acid chain, particularly in membrane studies. acs.org |

High-resolution mass spectrometry (HRMS) is indispensable for determining the exact mass of the labeled compound and quantifying its isotopic enrichment. nih.gov HRMS instruments, such as Orbitrap mass spectrometers, can achieve very high resolution (e.g., >120,000), which is crucial for distinguishing the mass of a deuterium atom (2.0141 Da) from two protons (2 x 1.0078 Da) and for resolving deuterated species from the natural abundance isotopologues of carbon-13 (¹³C). thermofisher.commpi-cbg.de The quantitation of deuterium abundance can be complicated by the natural abundance of ¹³C, making high mass resolution essential for baseline separation of these isotopes. thermofisher.com

By comparing the mass spectrum of the deuterated sample to its unlabeled counterpart, the mass shift confirms the incorporation of the expected number of deuterium atoms (four in this case). The relative intensities of the isotopic peaks in the mass spectrum are used to calculate the percentage of isotopic enrichment, providing a measure of the synthesis's efficiency. rsc.org

Tandem mass spectrometry (MS/MS) can further verify the location of the deuterium labels. acs.org Fragmentation of the parent ion generates smaller, charged fragments. Analysis of the mass-to-charge ratio of these fragments can pinpoint the segment of the fatty acid chain that contains the deuterium atoms, thus confirming the positional integrity of the label. nih.govacs.org

| Positional Verification | HRMS/MS (Tandem MS) | To confirm the location of the deuterium label by analyzing fragmentation patterns. nih.govacs.org | >30,000 thermofisher.com |

Table 4: List of Compounds Mentioned

Compound Name
Hexadecanoic-7,7,8,8-D4 acid
Palmitic acid
Propargyl alcohol

Quantitative Lipidomics Methodologies Utilizing Hexadecanoic 7,7,8,8 D4 Acid

Principles and Implementation of Stable Isotope Dilution Mass Spectrometry for Fatty Acid Analysis

Stable isotope dilution mass spectrometry (SID-MS) is a powerful analytical technique used for the accurate quantification of molecules in complex mixtures. The fundamental principle of SID-MS lies in the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample. This labeled compound, or internal standard, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H).

During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal intensity of the endogenous analyte to that of the isotopically labeled internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined. This ratiometric measurement corrects for variations in sample extraction efficiency, instrument response, and matrix effects, thereby significantly improving the precision and accuracy of quantification.

Integration of Hexadecanoic-7,7,8,8-D4 Acid as an Internal Standard in Mass Spectrometry-Based Lipidomics Protocols

Hexadecanoic-7,7,8,8-D4 acid, a deuterated form of palmitic acid, is an ideal internal standard for the quantification of its unlabeled counterpart and other long-chain fatty acids in lipidomics studies. Its chemical properties are virtually identical to those of natural palmitic acid, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer.

In a typical lipidomics workflow, a precise amount of Hexadecanoic-7,7,8,8-D4 acid is added to the biological sample (e.g., plasma, tissue homogenate) at the beginning of the sample preparation process. The lipids, including the fatty acids and the internal standard, are then extracted from the sample matrix, often using a solvent system like chloroform and methanol. Following extraction, the fatty acids are typically derivatized to enhance their volatility and ionization efficiency for mass spectrometric analysis. The use of a deuterated internal standard like Hexadecanoic-7,7,8,8-D4 acid is crucial for correcting any variability that may occur during these extensive sample preparation steps.

Development of Robust Calibration Curves and Quantification Protocols in Complex Biological Matrices

For absolute quantification, a calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the unlabeled analyte (e.g., palmitic acid) and a constant concentration of the internal standard (Hexadecanoic-7,7,8,8-D4 acid). The ratio of the analyte signal to the internal standard signal is plotted against the concentration of the analyte. This relationship is typically linear over a specific concentration range.

The concentration of the analyte in the biological sample is then determined by measuring its signal-to-internal standard ratio and interpolating this value on the calibration curve. The use of matrix-matched calibration curves, where the standards are prepared in a biological matrix similar to the samples being analyzed, can further improve accuracy by accounting for matrix-specific effects on ionization.

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,500,1230.010
576,1701,510,5430.050
10153,8901,498,7650.103
50755,4321,505,6780.502
1001,510,2341,500,9871.006
5007,600,1231,508,4325.038

This table represents an example of data used to generate a calibration curve for the quantification of a fatty acid using a deuterated internal standard. The consistent peak area of the internal standard across different analyte concentrations demonstrates its role in normalizing the signal.

Advanced Chromatographic Separation Techniques in Conjunction with Mass Spectrometry for Lipid Profiling

To analyze the complex mixture of lipids present in biological samples, mass spectrometry is often coupled with a chromatographic separation technique. Chromatography separates the different lipid species prior to their introduction into the mass spectrometer, reducing ion suppression and allowing for the differentiation of isomeric and isobaric compounds. The two most common chromatographic techniques used in lipidomics are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Ester Profiling

GC-MS is a highly sensitive and reproducible technique for the analysis of volatile and thermally stable compounds. For fatty acid analysis, the carboxylic acid group is typically derivatized to a more volatile ester, such as a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. This derivatization step is essential for the fatty acids to be effectively separated on the GC column.

The derivatized fatty acids are then separated based on their boiling points and polarity on a long capillary column. As the separated compounds elute from the column, they are ionized, and their mass-to-charge ratios are measured by the mass spectrometer. The use of an internal standard like Hexadecanoic-7,7,8,8-D4 acid, which is also derivatized alongside the endogenous fatty acids, allows for accurate quantification.

Fatty Acid Methyl EsterRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)
Myristate (C14:0)16.5242.274.1
Palmitate (C16:0)18.2270.274.1
Hexadecanoate-D4 (IS) 18.1 274.2 78.1
Stearate (C18:0)19.8298.374.1
Oleate (B1233923) (C18:1)19.5296.355.1
Linoleate (C18:2)19.3294.367.1

This table provides a representative example of GC-MS data for the analysis of fatty acid methyl esters, including a deuterated internal standard. The distinct retention time and mass-to-charge ratio of the internal standard allow for its clear identification and use in quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches in Comprehensive Lipid Analysis

LC-MS is a versatile technique that can be used to analyze a much broader range of lipid classes than GC-MS, as it does not require the analytes to be volatile. This makes it particularly well-suited for comprehensive lipidomics, where the goal is to analyze not only free fatty acids but also intact complex lipids such as phospholipids (B1166683), triglycerides, and sphingolipids.

In LC-MS, lipids are separated based on their polarity using either normal-phase or reversed-phase chromatography. As the separated lipids elute from the LC column, they are ionized, typically by electrospray ionization (ESI), and detected by the mass spectrometer. The use of Hexadecanoic-7,7,8,8-D4 acid as an internal standard in LC-MS workflows allows for the accurate quantification of free palmitic acid within the broader lipid profile.

Lipid SpeciesRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Palmitic Acid12.3255.2255.2
Hexadecanoic-7,7,8,8-D4 acid 12.2 259.2 259.2
Oleic Acid11.8281.2281.2
Linoleic Acid11.5279.2279.2
Phosphatidylcholine (16:0/18:1)15.1760.6184.1
Triglyceride (16:0/18:0/18:1)25.4861.8577.5

This table illustrates representative data from an LC-MS analysis of various lipid species. The internal standard, Hexadecanoic-7,7,8,8-D4 acid, elutes closely with its endogenous counterpart, allowing for accurate quantification of free palmitic acid within a complex lipid extract.

Elucidation of Fatty Acid Metabolic Pathways and Flux Using Hexadecanoic 7,7,8,8 D4 Acid

Tracing De Novo Lipogenesis and Associated Fatty Acid Biosynthetic Pathways

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily excess carbohydrates. nih.govbyjus.comresearchgate.net This pathway is crucial for energy storage and the production of structural lipids. The process begins with the conversion of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase. byjus.comlibretexts.org Subsequently, the fatty acid synthase (FAS) enzyme complex systematically adds two-carbon units from malonyl-CoA to a growing acyl chain, culminating in the synthesis of palmitic acid (16:0). libretexts.orglibretexts.org

The use of Hexadecanoic-7,7,8,8-D4 acid as a tracer, typically administered to cells or organisms, allows for the direct measurement of the flux and regulation of these biosynthetic pathways. While this specific labeled compound is an end-product, its incorporation and subsequent metabolism can be compared against the background of unlabeled fatty acids synthesized de novo from labeled precursors like ¹³C-glucose or D₂O. By quantifying the isotopic enrichment in various lipid pools, researchers can differentiate between fatty acids derived from dietary sources versus those newly synthesized. This approach helps to understand how factors like diet, hormonal signals, and disease states impact the rate of DNL in tissues such as the liver and adipose tissue. nih.govresearchgate.netnih.gov

Table 1: Illustrative Data on Palmitic Acid Flux This table presents hypothetical data to illustrate how Hexadecanoic-7,7,8,8-D4 acid could be used to trace the contribution of exogenous palmitate to different lipid pools compared to de novo synthesized palmitate.

Lipid FractionSource of Palmitic AcidContribution (%)
Triglycerides (Adipose Tissue)Exogenous (Traced from Hexadecanoic-7,7,8,8-D4 acid)65%
De Novo Lipogenesis35%
Phospholipids (B1166683) (Liver)Exogenous (Traced from Hexadecanoic-7,7,8,8-D4 acid)40%
De Novo Lipogenesis60%

Investigation of Fatty Acid Elongation and Desaturation Dynamics

Once synthesized, palmitic acid can undergo further modifications, primarily elongation and desaturation, to produce a variety of other fatty acids. libretexts.org Elongation involves the addition of two-carbon units to the carboxyl end of the fatty acid chain, a process carried out by enzyme systems called elongases, primarily in the endoplasmic reticulum. researchgate.netyoutube.com For example, palmitic acid (16:0) is the precursor for stearic acid (18:0). nih.govlibretexts.org

Desaturation is the introduction of double bonds into the fatty acid chain, catalyzed by desaturase enzymes such as stearoyl-CoA desaturase (SCD) and fatty acid desaturase (FADS). nih.govnih.gov SCD-1, for instance, converts palmitic acid (16:0) into palmitoleic acid (16:1n-7) and stearic acid (18:0) into oleic acid (18:1n-9). nih.govresearchgate.net These modifications are critical as they alter the physical properties of fatty acids and their roles in biological membranes and signaling pathways. researchgate.net

By supplying Hexadecanoic-7,7,8,8-D4 acid, researchers can trace its conversion into longer and more unsaturated fatty acids. Using mass spectrometry, the deuterium (B1214612) label can be detected in downstream products like D4-stearic acid and D4-palmitoleic acid. This allows for the calculation of the rate of elongation and desaturation, providing insights into the activity of the respective enzymes under various physiological conditions. nih.gov

Table 2: Tracing the Metabolic Conversion of Labeled Palmitic Acid This table provides a hypothetical example of the metabolic fate of Hexadecanoic-7,7,8,8-D4 acid, demonstrating its conversion into elongated and desaturated products in a cellular model.

MetaboliteIsotopic LabelRelative Abundance (post 24h incubation)Pathway
Hexadecanoic acidD470%(Starting Material)
Palmitoleic acidD415%Δ9-Desaturation
Stearic acidD410%Elongation
Oleic acidD45%Elongation & Δ9-Desaturation

Analysis of Cellular Uptake, Intracellular Trafficking, and Esterification of Palmitic Acid Derivatives

The movement of long-chain fatty acids like palmitic acid from the bloodstream into cells is a complex, regulated process. nih.gov It involves transport across the plasma membrane, which can occur via passive diffusion or be facilitated by a variety of membrane-associated proteins. nih.gov Once inside the cell, fatty acids are bound by cytoplasmic fatty acid-binding proteins that facilitate their transport to various organelles for metabolism or storage. nih.gov

A primary fate of intracellular fatty acids is esterification, the process by which they are incorporated into more complex lipid molecules. nih.gov This involves the activation of the fatty acid to its coenzyme A derivative (e.g., palmitoyl-CoA), which can then be used to synthesize triglycerides for energy storage or phospholipids and cholesteryl esters for membrane construction and other functions. nih.govplos.org

Using Hexadecanoic-7,7,8,8-D4 acid enables the quantitative analysis of these processes. Researchers can measure the rate of uptake of the labeled fatty acid into cells and track its distribution among different subcellular compartments. Furthermore, by analyzing the isotopic enrichment in various lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters), the rate of esterification and the preferential channeling of palmitic acid into specific lipid synthesis pathways can be determined.

Studies on Lipid Remodeling and Turnover Rates within Cellular and Subcellular Compartments

Lipid molecules within cellular membranes and storage droplets are not static; they are in a constant state of flux known as lipid remodeling or turnover. This dynamic process involves the breakdown of existing lipids by enzymes like phospholipases and the re-synthesis of new lipids with different fatty acid compositions. This allows cells to adapt their membrane fluidity and lipid signaling profiles in response to environmental changes.

Stable isotope tracing with Hexadecanoic-7,7,8,8-D4 acid is a key technique for measuring these turnover rates. In a "pulse-chase" experiment, cells are first incubated with the labeled fatty acid (the pulse), allowing it to be incorporated into various lipid pools. The labeled medium is then replaced with an unlabeled one (the chase), and the rate at which the D4 label disappears from specific lipid molecules is monitored over time. This decay rate is a direct measure of the turnover or metabolic clearance of that lipid species, providing critical information on the dynamics of lipid metabolism within different cellular and subcellular compartments.

Contribution to the Understanding of Specific Biochemical Pathways Involving Saturated Fatty Acids

Beyond its role in energy storage and membrane structure, palmitic acid is involved in a range of specific biochemical pathways. lipidmaps.orgebi.ac.uk Altered metabolism of saturated fatty acids has been linked to various metabolic diseases. nih.govnih.gov For instance, high levels of palmitic acid are associated with insulin (B600854) resistance and inflammation. nih.govfrontiersin.org Conversely, certain derivatives of palmitic acid, such as palmitoleic acid, have been identified as lipokines—hormone-like lipids that can improve insulin sensitivity. researchgate.net

By tracing the metabolic fate of Hexadecanoic-7,7,8,8-D4 acid, researchers can quantify the flux of palmitic acid through these specific pathways. For example, they can measure its conversion to palmitoleic acid, its incorporation into signaling lipids like ceramides, or its influence on inflammatory pathways. This provides a quantitative understanding of how the dysregulation of saturated fatty acid metabolism contributes to the pathophysiology of diseases, offering valuable insights for developing therapeutic strategies.

Mechanistic Investigations of Deuteration Effects on Biochemical and Biophysical Processes

Examination of Kinetic Isotope Effects in Specific Enzymatic Transformations of Fatty Acids

The enzymatic processing of fatty acids often involves the cleavage of carbon-hydrogen (C-H) bonds. Replacing a C-H bond with a stronger carbon-deuterium (C-D) bond can slow down the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is a valuable tool for elucidating the rate-determining steps of enzyme-catalyzed reactions. For saturated fatty acids like hexadecanoic acid, two key enzymatic transformations where KIEs can be investigated are hydroxylation and desaturation.

Hydroxylation by Cytochrome P450 Enzymes:

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that catalyze the hydroxylation of a wide variety of substrates, including fatty acids. nih.govnih.gov The reaction mechanism involves the activation of molecular oxygen and subsequent insertion of an oxygen atom into a C-H bond. This C-H bond cleavage is often the rate-limiting step in the catalytic cycle. nih.govnih.gov

Studies on the hydroxylation of fatty acids by CYP enzymes have demonstrated significant primary deuterium (B1214612) KIEs. For instance, the ω-hydroxylation of lauric acid by P450 4A11, a human fatty acid hydroxylase, showed a KIE of approximately 2 when the terminal methyl group was deuterated. acs.org While specific data for Hexadecanoic-7,7,8,8-D4 acid is not available, it is expected that its hydroxylation by CYPs that target the fatty acid chain would exhibit a KIE if the C-H bond cleavage at the 7 or 8 position is rate-limiting. The magnitude of the KIE would provide insight into the transition state of the reaction. A large KIE would suggest that the C-H bond is significantly broken in the transition state.

Desaturation by Fatty Acid Desaturases:

Fatty acid desaturases introduce double bonds into the acyl chains of fatty acids. This process also involves the stereospecific removal of two hydrogen atoms from adjacent carbon atoms. rsc.org The mechanism is believed to proceed via a stepwise abstraction of hydrogen atoms.

Research on the cryptoregiochemistry of fatty acid desaturases has utilized deuterium-labeled substrates to determine the initial site of oxidation. In a study on oleate (B1233923) Δ12 desaturase, a significant primary deuterium KIE of 7.3 was observed for the C-H bond cleavage at the C-12 position, while a negligible KIE was found for the C-13 position. gsartor.org This indicates that the initial hydrogen abstraction occurs at C-12. Similarly, for Hexadecanoic-7,7,8,8-D4 acid, if it were a substrate for a desaturase that acts at or near the 7 and 8 positions, a significant KIE would be expected, providing evidence for the C-H bond cleavage being a rate-determining step.

The following table summarizes expected KIEs in enzymatic transformations of saturated fatty acids based on analogous systems.

Enzymatic TransformationEnzyme ClassExpected KIE with Deuterated SubstrateMechanistic Insight
HydroxylationCytochrome P450>1C-H bond cleavage is at least partially rate-limiting.
DesaturationFatty Acid Desaturase>1C-H bond cleavage is a key step in the desaturation process.

Influence of Deuteration on Radical-Mediated Lipid Oxidation Pathways

Lipid peroxidation is a process of oxidative degradation of lipids, which for saturated fatty acids, proceeds via a free radical chain reaction. wikipedia.orgnih.gov This process is initiated by the abstraction of a hydrogen atom from a methylene (B1212753) group by a reactive oxygen species (ROS), forming a carbon-centered radical. nih.gov This radical can then react with molecular oxygen to form a peroxyl radical, which can propagate the chain reaction by abstracting a hydrogen atom from another lipid molecule. wikipedia.org

While the focus of much research on the inhibition of lipid peroxidation has been on polyunsaturated fatty acids (PUFAs), the principles of the kinetic isotope effect also apply to saturated fatty acids. wikipedia.orgwikipedia.org The C-D bond is stronger than the C-H bond, making it more resistant to abstraction by free radicals. Therefore, the deuteration of hexadecanoic acid at the 7 and 8 positions is expected to slow down the initiation and propagation steps of lipid peroxidation.

The autoxidation of saturated fatty acids is a much slower process than that of PUFAs due to the higher bond dissociation energy of the C-H bonds in saturated alkyl chains. However, under conditions of significant oxidative stress, this process can become relevant. The introduction of deuterium at the C-7 and C-8 positions of hexadecanoic acid would be anticipated to have a protective effect against its radical-mediated oxidation.

The table below outlines the key stages of radical-mediated lipid oxidation of a saturated fatty acid and the expected impact of deuteration at the C7 and C8 positions.

StageDescriptionExpected Influence of Deuteration at C7 and C8
Initiation Abstraction of a hydrogen atom from the fatty acid chain by a radical species (e.g., hydroxyl radical) to form a carbon-centered radical.Slower rate of initiation if the abstraction occurs at the C7 or C8 position due to the higher bond energy of the C-D bond.
Propagation The carbon-centered radical reacts with oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another fatty acid molecule, continuing the chain reaction.Slower propagation rate as the abstraction of a deuterium atom from a neighboring deuterated hexadecanoic acid molecule would be less favorable.
Termination Two radical species react to form a non-radical product, ending the chain reaction.No direct effect on the termination step itself, but the overall rate of termination would be indirectly affected by the reduced concentration of radical species due to slower initiation and propagation.

It is important to note that the majority of published research on deuteration to prevent lipid peroxidation has focused on deuterating the more susceptible bis-allylic positions of PUFAs. researchgate.net

Deuterium as a Probe for Understanding Molecular Dynamics in Biological and Material Systems

Deuterium's unique nuclear properties make it a valuable tool in various spectroscopic techniques used to study the structure and dynamics of biological and material systems. researchgate.netescholarship.org Specifically, deuterium labeling of lipids like hexadecanoic acid can provide detailed insights into the behavior of lipid membranes.

In the context of Hexadecanoic-7,7,8,8-D4 acid, its incorporation into model membranes would allow for detailed studies of lipid dynamics using techniques such as solid-state deuterium nuclear magnetic resonance (²H NMR) spectroscopy and neutron scattering.

Deuterium NMR Spectroscopy:

²H NMR is a powerful technique for studying the orientation and dynamics of molecules. sfu.ca By replacing specific protons with deuterons, one can probe the motional properties of different segments of the lipid acyl chain within a membrane. The quadrupolar splitting observed in the ²H NMR spectrum of a deuterated lipid is directly related to the order parameter (S_CD), which quantifies the degree of motional restriction of the C-D bond vector.

Incorporating Hexadecanoic-7,7,8,8-D4 acid into a phospholipid bilayer would allow for the direct measurement of the order parameter at the C7 and C8 positions of the acyl chain. This information can reveal how the local environment, such as the presence of cholesterol or membrane proteins, affects the fluidity and packing of the lipid chains in that specific region of the bilayer.

Neutron Scattering:

Neutron scattering techniques are sensitive to the isotopic composition of a sample. nih.gov Hydrogen and deuterium have very different neutron scattering lengths, allowing for contrast variation studies. By selectively deuterating components within a complex biological assembly, such as a lipid in a membrane, it is possible to highlight the structure and dynamics of that specific component.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. nih.govescholarship.org While no specific MD simulation studies on Hexadecanoic-7,7,8,8-D4 acid are currently available, simulations of membranes containing non-deuterated palmitic acid have been performed. nih.gov The experimental data obtained from ²H NMR and neutron scattering of membranes containing Hexadecanoic-7,7,8,8-D4 acid would provide valuable parameters for validating and refining such computational models, leading to a more accurate understanding of membrane dynamics at the atomic level.

The use of deuterium-labeled compounds as tracers in metabolic studies is also a well-established technique. nih.govbioscientifica.com The fate of Hexadecanoic-7,7,8,8-D4 acid could be followed in vivo to understand its incorporation into complex lipids and its flux through various metabolic pathways.

Advanced Research Applications and Methodological Innovations with Hexadecanoic 7,7,8,8 D4 Acid

Development of Novel Deuterated Lipid Probes for Targeted Mechanistic Investigationsfoodb.cacdnisotopes.com

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), at specific positions (7,7,8,8) in hexadecanoic acid creates a molecule that is biochemically similar to its natural counterpart but physically distinguishable. This distinction is the cornerstone of its utility as a research probe. Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can easily differentiate the deuterated molecule from its unlabeled form, allowing researchers to track its journey through metabolic pathways.

The use of deuterated lipids helps to simplify complex proton NMR spectra, making it easier to detect signals from specific biomolecules under investigation. avantiresearch.com By introducing Hexadecanoic-7,7,8,8-D4 acid into a biological system, scientists can precisely trace its incorporation into cellular structures, such as cell membranes, and its transformation into other lipid species. This provides invaluable insights into the dynamics of lipid metabolism, membrane fluidity, and the roles of specific lipids in cellular signaling. These targeted investigations are crucial for understanding the fundamental mechanisms of lipid-related cellular functions and dysfunctions.

Table 1: Properties of Hexadecanoic-7,7,8,8-D4 Acid

Property Value
Chemical Formula CH₃(CH₂)₇(CD₂)₂(CH₂)₅COOH cdnisotopes.com
Molecular Weight 260.45 g/mol cdnisotopes.comtheclinivex.com
CAS Number 75736-49-1 cdnisotopes.comtheclinivex.comlabshake.com
Synonyms Palmitic Acid-d4; Cetylic Acid-d4; Hexadecylic Acid-d4 cdnisotopes.comcdnisotopes.comtheclinivex.com
Isotopic Enrichment Typically ≥98 atom % D cdnisotopes.com

| Primary Application | Research standard for metabolic tracing theclinivex.comcaymanchem.com |

Application in Complex Biological System Analysis and Metabolic Fluxomics

Metabolic fluxomics is the quantitative study of the turnover rates of metabolites in a biological system, providing a dynamic view of cellular metabolism. Hexadecanoic-7,7,8,8-D4 acid is an ideal tool for these studies, particularly for dissecting lipid metabolism in complex organisms or cell cultures. When introduced as a tracer, it enters the cellular pool of fatty acids and is processed through various anabolic and catabolic pathways.

Researchers use advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to track the deuterium label as it appears in downstream metabolites like phospholipids (B1166683), triglycerides, and cholesteryl esters. caymanchem.com By measuring the rate and pattern of this isotopic enrichment, scientists can calculate the flux, or speed, of these metabolic pathways. This approach has been instrumental in understanding metabolic dysregulation in diseases like type 2 diabetes and metabolic syndrome, where palmitic acid metabolism is known to be altered. caymanchem.com

Table 2: Illustrative Application in a Metabolic Flux Experiment

Time Point Analyte Isotopic Label Status Interpretation
T = 0 hr Free Fatty Acid Pool No D4 label detected Baseline measurement before tracer introduction.
T = 2 hr Intracellular Hexadecanoic Acid D4 label detected Successful uptake of the deuterated probe by the cells.
T = 6 hr Phosphatidylcholines D4 label appears in the palmitoyl (B13399708) chain The probe is actively being incorporated into membrane phospholipids.

| T = 12 hr | Triglycerides | High enrichment of D4 label | Indicates significant flux towards fatty acid storage pathways. |

Interdisciplinary Research Integrating Isotopic Labeling with Other -Omics Technologies (e.g., Proteomics, Transcriptomics)

The true power of Hexadecanoic-7,7,8,8-D4 acid is realized when its use in metabolic flux analysis is combined with other large-scale "-omics" technologies like proteomics (the study of proteins) and transcriptomics (the study of gene expression). This integrated, multi-omics approach provides a comprehensive, systems-level understanding of how metabolic activities are regulated and interconnected with the cellular machinery.

For instance, a study investigating the effects of a bioactive fatty acid derivative combined proteomics and transcriptomics to uncover its mechanism of action. nih.govnih.gov The research revealed that the compound significantly altered the expression of genes and proteins involved in energy metabolism, the citrate (B86180) cycle, and fatty acid metabolism. nih.govnih.gov

By applying a similar strategy, researchers can administer Hexadecanoic-7,7,8,8-D4 acid to a system and simultaneously perform:

Fluxomics: To quantify changes in the speed of lipid metabolic pathways.

Proteomics: To identify changes in the abundance of enzymes and regulatory proteins responsible for these metabolic shifts.

Transcriptomics: To measure changes in the gene expression that directs the synthesis of these proteins.

This interdisciplinary approach allows scientists to build detailed models of metabolic regulation, linking the functional output (metabolic flux) to its underlying genetic and protein-level control. Such integrated analyses are essential for unraveling the complex metabolic networks that govern health and disease.

Table 3: Framework for a Multi-Omics Study Integrating Isotopic Labeling

-Omics Technology Objective Sample Data/Finding Integrated Insight
Metabolic Fluxomics Quantify the rate of triglyceride synthesis using Hexadecanoic-7,7,8,8-D4 acid. 2-fold increase in D4 label incorporation into triglycerides following treatment. The treatment enhances the storage of fatty acids.
Proteomics Measure the abundance of enzymes in the fatty acid synthesis pathway. Increased levels of fatty acid synthase and acyl-CoA synthetase. nih.gov The observed increase in flux is supported by a higher abundance of key metabolic enzymes.

| Transcriptomics | Analyze the expression levels of genes encoding metabolic enzymes. | Upregulation of genes related to fatty acid metabolism. nih.govnih.gov | The increase in enzyme levels is driven by enhanced gene expression. |

Table of Compounds Mentioned

Compound Name
Hexadecanoic-7,7,8,8-D4 acid
Palmitic acid
Phosphatidylcholine
Triglyceride
Cholesteryl ester
Octadecanoic acid-3, 4-tetrahydrofuran diester
NADH dehydrogenase
Ubiquinol-cytochrome c reductase
Cytochrome c oxidase
ATP synthase
Enolase

Q & A

Basic Research Questions

Q. How is Hexadecanoic-7,7,8,8-D4 acid synthesized, and what methodological steps ensure isotopic purity?

  • Answer : The synthesis involves sequential steps starting from deuterated hexadecanoic acid. For example, [7,7,8,8-D4]-hexadecanol is synthesized using sodium bis(2-methoxyethoxy)aluminum hydride reduction of the deuterated acid. Partial oxidation with oxalyl chloride-activated dimethyl sulfoxide at 70°C yields [7,7,8,8-D4]-hexadecanal. Isotopic purity (>98%) is confirmed via mass spectrometry and nuclear magnetic resonance (NMR) to validate deuterium placement .

Q. What analytical techniques are critical for characterizing Hexadecanoic-7,7,8,8-D4 acid in polymer composites?

  • Answer : Scanning electron microscopy (SEM) is used to identify phase-separated domains of deuterated hexadecanoic acid in polymer matrices like poly(lactic acid) (PLA). For example, SEM imaging of freeze-fractured surfaces reveals distinct deuterated acid-rich regions (Fig. 4a-b in ). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) further assess thermal stability and phase transitions .

Q. How does isotopic labeling (D4) impact the biological activity of hexadecanoic acid in metabolic studies?

  • Answer : Deuterium labeling minimizes metabolic interference while retaining physicochemical properties. For instance, 2-Cl-[d4]HDA (a derivative) is used in lipid signaling studies to track metabolic pathways without altering reaction kinetics. Comparative GC-MS or LC-MS analyses of deuterated vs. non-deuterated analogs validate isotopic stability in biological matrices .

Advanced Research Questions

Q. How can researchers resolve spectral overlaps in NMR analysis of Hexadecanoic-7,7,8,8-D4 acid?

  • Answer : Deuterium-induced splitting in 1^1H-NMR spectra simplifies peak assignments. For example, the D4 label at positions 7 and 8 suppresses proton signals in these regions, enabling clear identification of adjacent protons. 2D-NMR (e.g., HSQC, COSY) and deuterium decoupling techniques further isolate target signals .

Q. What experimental design considerations are critical for incorporating Hexadecanoic-7,7,8,8-D4 acid into lipidomic studies?

  • Answer : Use stable isotope dilution assays (SIDA) with deuterated acid as an internal standard. Calibration curves are constructed using known ratios of deuterated/non-deuterated acids to quantify endogenous palmitic acid levels in biological samples (e.g., milk fat or plant extracts). Method validation includes recovery tests (85–115%) and limit of detection (LOD) calculations .

Q. How do deuterated domains in polymer composites affect mechanical properties?

  • Answer : In PLA composites, deuterated hexadecanoic acid forms crystallized domains that alter tensile strength and elasticity. Dynamic mechanical analysis (DMA) at varying temperatures quantifies storage modulus (EE') and loss tangent (tanδ\tan \delta). For example, composites with 4.4 g of deuterated acid exhibit a 12% increase in EE' compared to non-deuterated controls .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activities of hexadecanoic acid derivatives?

  • Answer : Contradictions often arise from assay conditions (e.g., cell lines, concentrations). For example, hexadecanoic acid methyl ester shows anti-inflammatory activity in macrophages but pro-apoptotic effects in cancer cells. Cross-validation using multiple assays (e.g., MTT for cytotoxicity, ELISA for cytokine release) and dose-response curves (IC50_{50} values) clarifies context-dependent effects .

Q. Why do purity claims for Hexadecanoic-7,7,8,8-D4 acid vary across suppliers?

  • Answer : Purity (>98%) is typically verified via HPLC-UV or GC-FID. Discrepancies may arise from residual solvents or isotopic scrambling during synthesis. Independent validation using orthogonal methods (e.g., elemental analysis for deuterium content, 13^{13}C-NMR for positional integrity) is recommended .

Methodological Tables

Table 1 : Key Analytical Techniques for Hexadecanoic-7,7,8,8-D4 Acid

TechniqueApplicationExample DataReference
SEMDomain morphology in compositesPhase separation at 20 µm scale
GC-MSIsotopic purity validation>98% deuterium incorporation
SIDALipid quantificationLOD: 0.1 ng/mL in serum

Table 2 : Comparative Biological Activities of Hexadecanoic Acid Derivatives

DerivativeActivityAssay SystemReference
Methyl esterAnti-inflammatoryRAW 264.7 macrophages
Ethyl esterAntioxidantDPPH radical scavenging
D4-labeledMetabolic tracingIn vivo lipidomics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.